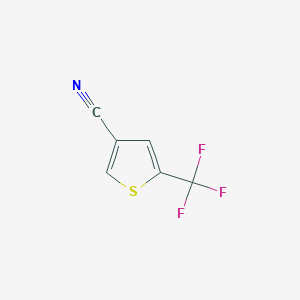

5-(Trifluoromethyl)thiophene-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBUMZOVOFRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-(Trifluoromethyl)thiophene-3-carbonitrile

Executive Summary & Strategic Significance

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF 3 ) group—is a proven tactic for modulating a molecule's pharmacokinetic and physicochemical profile. 5-(Trifluoromethyl)thiophene-3-carbonitrile (CAS: 96518-83-1) represents a highly privileged, bifunctional building block.

By combining the bioisosteric properties of a thiophene core with the metabolic stability imparted by a –CF 3 group and the synthetic versatility of a nitrile (–C≡N) handle, this compound serves as a critical intermediate for synthesizing advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical topography, details a self-validating synthetic protocol, and maps its downstream applications.

Physicochemical Data & Molecular Descriptors

The physical properties of 5-(Trifluoromethyl)thiophene-3-carbonitrile are dictated by the strong electron-withdrawing nature of both its substituents. The –CF 3 group significantly increases the lipophilicity (LogP) of the molecule, while the nitrile group contributes to its dipole moment, affecting solubility and crystalline packing.

Below is a summarized table of its core quantitative descriptors, synthesized from authoritative chemical databases[1].

| Property | Value / Description | Causality / Implication |

| IUPAC Name | 5-(Trifluoromethyl)thiophene-3-carbonitrile | Standardized nomenclature for structural identification. |

| CAS Number | 96518-83-1 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C 6 H 2 F 3 NS | Determines exact mass and isotopic distribution. |

| Molecular Weight | 177.15 g/mol | Low molecular weight ensures high ligand efficiency (LE) in downstream drug design. |

| Physical State | Solid / Powder | Facilitates easy handling, weighing, and long-term benchtop storage at room temperature. |

| InChI Key | OHMBUMZOVOFRPL-UHFFFAOYSA-N | Enables exact structural database querying. |

| SMILES | N#Cc1csc(C(F)(F)F)c1 | Computational string for in silico predictive modeling. |

Electronic & Steric Topography

To utilize this building block effectively, one must understand the electronic push-pull dynamics of the thiophene ring.

-

Metabolic Shielding (The –CF 3 Effect): Thiophene rings are notoriously susceptible to cytochrome P450-mediated oxidative metabolism, often leading to reactive thiophene-S-oxides or epoxides that cause hepatotoxicity. Placing the bulky, highly electronegative –CF 3 group at the C5 position sterically and electronically shields the sulfur atom and the adjacent carbons, drastically improving the metabolic half-life of downstream drug candidates.

-

Synthetic Linchpin (The –C≡N Effect): The nitrile group at the C3 position acts as a strong π -acceptor. This further depletes electron density from the thiophene core, rendering the ring highly resistant to electrophilic aromatic substitution (S E Ar) but primed for nucleophilic attacks or cycloadditions at the nitrile carbon itself [2].

Standardized Synthetic Workflow: Cu-Catalyzed Trifluoromethylation

Synthesizing this compound typically involves the late-stage trifluoromethylation of 5-bromothiophene-3-carbonitrile. The following protocol utilizes Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA, Chen's Reagent) as a bench-stable –CF 3 source.

Self-Validating Experimental Protocol

-

Reaction Setup: Charge a flame-dried Schlenk flask with 5-bromothiophene-3-carbonitrile (1.0 equiv) and CuI (1.2 equiv).

-

Causality: Flame-drying under vacuum removes trace moisture. Water is strictly avoided because it will protonate the highly reactive [Cu-CF 3 ] intermediate, leading to the undesired defluorinated thiophene byproduct.

-

-

Reagent Addition: Backfill the flask with inert Argon. Add anhydrous DMF, followed by MFSDA (1.5 equiv).

-

Causality: DMF is chosen because its coordinating nature stabilizes the active copper complex. MFSDA is utilized over gaseous CF 3 I because it is a liquid that safely and gradually generates the CF 3 anion in situ upon heating via decarboxylation and defluorosulfonylation.

-

-

Heating & In-Process Monitoring: Heat the reaction mixture to 80 °C.

-

Validation Checkpoint: Monitor the reaction via GC-MS every 2 hours. The system is self-validating: the reaction is deemed complete only when the molecular ion peak of the starting material (m/z ~188) is fully replaced by the product peak (m/z 177).

-

-

Quenching: Cool the mixture to room temperature and quench with saturated aqueous NH 4 Cl.

-

Causality: Aqueous NH 4 Cl complexes with the copper catalyst, forming deep-blue, water-soluble copper-ammonium species. This prevents the formation of intractable emulsion layers during the subsequent solvent extraction phase.

-

-

Purification & Final Validation: Extract with Ethyl Acetate, dry over Na 2 SO 4 , concentrate, and purify via silica gel chromatography.

-

Validation Checkpoint: Confirm product identity via 19 F NMR. A successful synthesis will yield a sharp singlet around -56 ppm, confirming the presence of the intact –CF 3 group on the heteroaromatic ring.

-

Fig 1: Mechanism of Cu-catalyzed trifluoromethylation yielding the target compound.

Downstream Applications in Medicinal Chemistry

The primary utility of 5-(Trifluoromethyl)thiophene-3-carbonitrile lies not in its final biological activity, but in its capacity to act as a central hub for divergent synthesis. The C3-nitrile is a highly malleable functional group that can be transformed into various pharmacophores depending on the target receptor's binding pocket requirements [3].

-

Tetrazole Bioisosteres: Treatment of the nitrile with sodium azide (NaN 3 ) and NH 4 Cl yields a 1H-tetrazole. This is a classic bioisostere for a carboxylic acid, offering similar pKa values but vastly superior lipophilicity and membrane permeability.

-

Primary Amines: Reduction using Lithium Aluminum Hydride (LiAlH 4 ) converts the nitrile into a primary methanamine, providing a basic vector for salt formation or subsequent amide coupling.

-

Amidines: Subjecting the nitrile to a Pinner reaction (HCl in methanol, followed by ammonia) yields an amidine, a critical motif for targeting serine proteases or acting as a hydrogen-bond donor in kinase hinge-binding regions.

Fig 2: Divergent synthetic pathways leveraging the versatile C3-nitrile handle.

References

- Sigma-Aldrich. "5-(trifluoromethyl)thiophene-3-carbonitrile | 96518-83-1". Sigma-Aldrich Product Catalog.

- PubChem. "Thiophene-3-carbonitrile". National Institutes of Health (NIH).

- ChemScene. "5-(Trifluoromethyl)thiophene-3-carbaldehyde". ChemScene Product Information.

Technical Whitepaper: 5-(Trifluoromethyl)thiophene-3-carbonitrile – Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic profiles while maintaining high target binding affinity. 5-(Trifluoromethyl)thiophene-3-carbonitrile (CAS: 96518-83-1) represents a masterclass in structural optimization. By fusing a thiophene core—a highly validated benzene bioisostere—with two strategically placed functional groups (a -CF3 group at C5 and a -CN group at C3), this building block offers a unique blend of electronic deactivation, metabolic shielding, and potent hydrogen-bond accepting capabilities. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its strategic utility in modern drug discovery.

Physicochemical Profiling & Structural Analysis

The substitution pattern of 5-(trifluoromethyl)thiophene-3-carbonitrile dictates its chemical behavior. The trifluoromethyl (-CF3) group is strongly electron-withdrawing via both inductive and hyperconjugative effects. When placed at the 5-position, it significantly deactivates the electron-rich thiophene ring. The carbonitrile (-CN) group at the 3-position further depletes the pi-electron density. This dual-withdrawal system renders the heteroaromatic core highly resistant to electrophilic attack while priming it for nucleophilic aromatic substitution (SNAr) or directed metallation at the remaining C2 and C4 positions.

Table 1: Physicochemical and Quantitative Structural Data

| Property | Value |

|---|---|

| IUPAC Name | 5-(Trifluoromethyl)thiophene-3-carbonitrile |

| CAS Number | 96518-83-1 |

| Molecular Formula | C6H2F3NS |

| Molecular Weight | 177.15 g/mol |

| Monoisotopic Mass | 176.986 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (N, F, F, F) |

| Physical Form | Solid / Powder |

Data supported by authoritative chemical registries[1].

Synthesis Methodologies: Copper-Mediated Trifluoromethylation

Expertise & Causality: Direct trifluoromethylation of unfunctionalized thiophenes is notoriously unselective, often yielding difficult-to-separate regioisomeric mixtures of 2- and 3-substituted products[2]. To achieve absolute regiocontrol, a cross-coupling approach utilizing a pre-halogenated precursor (5-bromothiophene-3-carbonitrile) is the industry standard. We utilize the Ruppert-Prakash reagent (TMSCF3) activated by Potassium Fluoride (KF) and Copper(I) Iodide (CuI). KF acts as a critical Lewis base, attacking the silicon atom to form a hypervalent silicate that readily transfers the -CF3 anion to copper, generating the active [CuCF3] catalytic species[3].

Step-by-Step Protocol

-

System Preparation (Moisture Exclusion): In an oven-dried Schlenk flask under a strict argon atmosphere, charge CuI (1.2 equiv) and anhydrous KF (1.2 equiv). Causality: Flame-drying and argon backfilling are mandatory; trace moisture will prematurely protonate the CF3 anion to yield fluoroform (CHF3) gas, destroying the reagent.

-

Active Species Generation: Add anhydrous DMF (0.2 M relative to the substrate) followed by TMSCF3 (1.5 equiv). Stir the suspension at 25°C for 30 minutes. Causality: This incubation period allows the KF to activate TMSCF3, forming the [Me3Si(F)CF3]⁻ intermediate which transmetalates to CuI, yielding the active [CuCF3] species and precipitating KI[3].

-

Oxidative Addition & Cross-Coupling: Introduce 5-bromothiophene-3-carbonitrile (1.0 equiv) to the activated mixture. Elevate the temperature to 80°C and stir for 12 hours. The [CuCF3] complex undergoes oxidative addition into the C-Br bond, followed by rapid reductive elimination to forge the new C-C bond.

-

Self-Validation Checkpoint: Before proceeding to workup, withdraw a 50 µL aliquot, dilute in CDCl3, and perform a rapid ^19F-NMR analysis. Validation: The disappearance of the TMSCF3 signal (~ -67 ppm) and the emergence of a sharp singlet in the -55 to -58 ppm range definitively confirms the successful formation of the heteroaromatic C-CF3 bond.

-

Quenching & Purification: Cool to room temperature, quench with saturated aqueous NH4Cl (to complex copper salts), and extract with Ethyl Acetate (3x). Dry the organic layers over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Fig 1: Copper-mediated trifluoromethylation workflow for 5-(trifluoromethyl)thiophene-3-carbonitrile.

Applications in Drug Discovery

Bioisosterism & Target Engagement: The thiophene ring serves as an excellent bioisostere for the phenyl ring, maintaining aromaticity while altering the spatial vector of substituents due to its five-membered geometry. The 3-carbonitrile group acts as a potent, highly directional hydrogen-bond acceptor. In kinase inhibitor design, nitriles are frequently deployed to engage the hinge region backbone amides or to act as reversible covalent warheads against catalytic cysteine residues.

Metabolic Shielding: A primary liability of thiophene-containing pharmacophores is their vulnerability to Cytochrome P450 (CYP450) mediated oxidation. The electron-rich C2 and C5 positions are "metabolic soft spots" that can be oxidized into reactive, toxic thiophene-S-oxides or epoxides. By installing the strongly electron-withdrawing and sterically demanding -CF3 group at the C5 position, the electron density of the thiophene ring is drastically reduced. This dual steric and electronic shielding effectively blocks CYP450 metabolism, extending the compound's pharmacokinetic half-life and mitigating idiosyncratic toxicity[2].

Fig 2: Structural logic of 5-(trifluoromethyl)thiophene-3-carbonitrile in drug design.

References

- Sigma-Aldrich. "5-(trifluoromethyl)thiophene-3-carbonitrile | 96518-83-1". Sigma-Aldrich Catalog. [URL: https://www.sigmaaldrich.com]

- ChemicalBook. "3-Thiophenecarbonitrile, 5-(trifluoromethyl)- CAS#: 96518-83-1". ChemicalBook Database.[URL: https://www.chemicalbook.com]

- Alonso, C. et al. "Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes".

- "Trifluoromethylated Heterocycles". ResearchGate.[URL: https://www.

Sources

Electronic properties of 5-trifluoromethyl substitution on thiophene rings

An In-Depth Technical Guide to the Electronic Properties and Applications of 5-Trifluoromethyl Substitution on Thiophene Rings

Executive Summary

The incorporation of the trifluoromethyl (-CF₃) group onto the 5-position of the thiophene ring represents a cornerstone strategy in both medicinal chemistry and organic electronics. As a Senior Application Scientist, I frequently leverage this substitution to solve complex molecular design challenges. The -CF₃ group is not merely a passive structural appendage; it is a powerful electronic modulator. By exerting a strong inductive electron-withdrawing effect (-I), it fundamentally alters the frontier molecular orbitals (HOMO/LUMO) of the thiophene core[1]. Furthermore, its unique steric bulk and high bond dissociation energy provide a robust shield against metabolic degradation[2].

This whitepaper dissects the causality behind these electronic shifts, explores their field-specific applications, and provides a self-validating synthetic protocol for achieving precise trifluoromethylation.

Fundamental Electronic and Steric Profiling

Frontier Molecular Orbital (HOMO/LUMO) Modulation

Thiophene is a relatively electron-rich, five-membered aromatic heterocycle. When a -CF₃ group is introduced at the 5-position (alpha to the sulfur atom), its strong electronegativity pulls electron density away from the conjugated π -system.

-

HOMO Deepening: The withdrawal of electron density lowers the energy of the Highest Occupied Molecular Orbital (HOMO)[3]. In practical terms, this makes the molecule harder to oxidize. In organic photovoltaics (OPVs), a deeper HOMO level in the donor polymer directly correlates to a higher open-circuit voltage ( Voc ), maximizing solar cell efficiency[3].

-

LUMO Deepening: Concurrently, the Lowest Unoccupied Molecular Orbital (LUMO) is also lowered[4]. This enhances the electron affinity of the molecule, facilitating n-type (electron-transporting) semiconductor behavior, which is critical for Organic Field-Effect Transistors (OFETs)[5].

Steric Hindrance and Conformational Twisting

While electronically withdrawing, the -CF₃ group is also sterically demanding. Its van der Waals radius (1.70 Å) is significantly larger than that of a methyl group, making it roughly isosteric to an isopropyl group. In conjugated polymer backbones, this steric bulk can induce torsional twisting, disrupting the coplanarity of adjacent aromatic rings[1]. To maintain effective π -conjugation, scientists must often introduce alkynyl linkers or optimize side-chain engineering to relieve this steric strain[1].

Figure 1: Electronic modulation pathway of 5-trifluoromethyl substitution on thiophene.

Implications in Medicinal Chemistry

Thiophene is a privileged pharmacophore, ranked highly in FDA-approved small molecules[6]. However, the unsubstituted 5-position is a notorious metabolic liability.

Metabolic Stability via CYP450 Blockade

In vivo, Cytochrome P450 (CYP450) enzymes readily oxidize the electron-rich 5-position of thiophene, forming reactive thiophene-S-oxides or epoxides that lead to rapid drug clearance and potential hepatotoxicity. Substituting this position with a -CF₃ group completely blocks this metabolic pathway. The C-F bond possesses a remarkably high bond dissociation energy (485.3 kJ/mol compared to 414.2 kJ/mol for C-H), making it virtually impervious to oxidative cleavage[2].

Lipophilicity and Pharmacokinetics

The -CF₃ group is highly lipophilic (Hansch π value of +0.88)[2]. Adding it to a thiophene core increases the molecule's overall partition coefficient (LogP). This enhancement in lipophilicity directly improves the drug's ability to permeate lipid bilayer membranes, thereby increasing oral bioavailability and facilitating blood-brain barrier (BBB) penetration for CNS targets.

Figure 2: Mechanism of metabolic stability conferred by 5-CF3 substitution.

Quantitative Data Summary

The following table synthesizes the quantitative impact of 5-CF₃ substitution, providing a clear comparative baseline for molecular design.

| Physicochemical Property | Unsubstituted Thiophene | 5-(Trifluoromethyl)thiophene | Causality / Scientific Impact |

| HOMO Level (eV) | ~ -5.60 | ~ -6.05 | Deepened by -I effect; increases Voc in solar cells[3]. |

| LUMO Level (eV) | ~ -2.00 | ~ -2.45 | Deepened by -I effect; enables electron-acceptor properties[4]. |

| Lipophilicity (LogP) | 1.81 | ~ 2.80 | High fluorine hydrophobicity improves cellular membrane permeability[2]. |

| Bond Dissociation Energy | 414.2 kJ/mol (C-H) | 485.3 kJ/mol (C-F) | Exceptional C-F bond strength prevents CYP450-mediated oxidation[2]. |

Experimental Protocol: Regioselective Synthesis

Direct electrophilic trifluoromethylation of thiophene is notoriously unselective, often yielding a mixture of C2 and C3 isomers due to the similar nucleophilicity of these positions[7]. To ensure absolute regiocontrol, a cross-coupling approach using a pre-halogenated precursor (e.g., 2-bromothiophene) is the gold standard.

Below is a self-validating, step-by-step protocol for the Copper-Catalyzed Trifluoromethylation of 2-Bromothiophene [8].

Rationale for Reagent Selection:

-

Copper vs. Palladium: Copper(I) is chosen because it forms a stable, highly reactive Cu−CF3 intermediate that readily undergoes reductive elimination. Palladium- CF3 complexes are notoriously sluggish to eliminate, often leading to catalyst death.

-

1,10-Phenanthroline: Acts as a bidentate ligand to stabilize the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II).

-

TMSCF₃ (Ruppert-Prakash Reagent): A safe, liquid source of the CF3 anion, activated by a fluoride source (KF).

Step-by-Step Methodology:

-

Preparation of the Catalyst Complex: In a nitrogen-filled glovebox (to prevent oxidation of Cu(I)), combine CuI (1.0 equiv), 1,10-phenanthroline (1.0 equiv), and anhydrous KF (1.2 equiv) in a flame-dried Schlenk tube containing anhydrous DMF (0.2 M).

-

Activation of the CF₃ Source: Cool the mixture to 0 °C. Add TMSCF₃ (1.5 equiv) dropwise via syringe.

-

Causality: The fluoride ion from KF attacks the silicon atom of TMSCF₃, generating a transient [CF3]− equivalent that immediately transmetalates onto the copper center, forming the active (phen)CuCF3 catalytic species.

-

-

Cross-Coupling: Introduce 2-bromothiophene (1.0 equiv) to the reaction mixture. Seal the tube and heat to 80 °C for 12 hours.

-

Causality: The elevated temperature provides the activation energy required for the oxidative addition of the thiophene C-Br bond to the Cu−CF3 complex, followed by rapid reductive elimination to yield the trifluoromethylated product.

-

-

Quenching and Extraction: Cool the reaction to room temperature. Quench carefully with distilled water and extract the aqueous layer with diethyl ether ( 3×15 mL).

-

Causality: Diethyl ether is explicitly chosen over ethyl acetate due to the high volatility of 2-(trifluoromethyl)thiophene. Ether can be carefully distilled off at low temperatures without losing the target compound.

-

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (bath temperature < 25 °C). Purify the crude product via silica gel chromatography using pure pentane as the eluent to afford the pure 5-(trifluoromethyl)thiophene derivative.

References

- Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate as a building block for conjugated polymers Source: RSC Publishing URL

- New low band gap thieno[3,4-b]thiophene-based polymers with deep HOMO levels for organic solar cells Source: ResearchGate URL

- Source: D-NB.

- Optically Pumped Lasing from Single Crystals of a CyanoSubstituted Thiophene/Phenylene CoOligomer Source: Università degli Studi di Cagliari URL

- Source: PMC (NIH)

- Source: PMC (NIH)

- Synthesis of Fluorinated Thiophenes and Their Analogues Source: Thieme Connect URL

- Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes Source: Indian Academy of Sciences URL

Sources

- 1. Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate as a building block for conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. sites.unica.it [sites.unica.it]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. ias.ac.in [ias.ac.in]

Thermodynamic Stability of Fluorinated Thiophene Nitriles: Synergistic Electronic Effects in Heterocyclic Scaffolds

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery and organic optoelectronics. Among these, fluorinated thiophene nitriles represent a privileged class of compounds. The strategic installation of both a highly electronegative fluorine atom and a strongly electron-withdrawing nitrile (cyano) group onto a thiophene core generates a unique "push-pull" electronic environment.

As a Senior Application Scientist, I have observed that mastering the thermodynamic stability of these molecules is not merely an academic exercise—it is a critical prerequisite for predicting their metabolic half-life in physiological environments and their oxidative resilience in polymer matrices. This whitepaper deconstructs the thermodynamic parameters, structural causality, and self-validating experimental workflows required to harness the stability of fluorinated thiophene nitriles.

The Electronic Push-Pull Paradigm

The thermodynamic stability of a substituted thiophene is dictated by the interplay between inductive ( σ ) and resonance ( π ) effects.

-

The Fluorine Effect: The carbon-fluorine bond in aromatic systems typically ranges from 1.34 to 1.35 Å, making it one of the strongest single bonds in organic chemistry 1. Fluorine exerts a strong inductive electron withdrawal (-I effect) through the σ -framework, while simultaneously donating electron density (+R effect) into the thiophene's π -system via its lone pairs.

-

The Nitrile Effect: The cyano group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) mechanisms.

-

Synergy: When positioned appropriately (e.g., at the 2 and 5 positions), the fluorine and nitrile groups create a synergistic push-pull system. The introduction of fluorine lowers the energy level of the highest occupied molecular orbital (HOMO) without significantly altering the energy bandgap, conferring exceptional oxidation stability 2. In drug development, this lowered HOMO directly translates to increased metabolic stability by preventing cytochrome P450-mediated oxidation 3.

Figure 1: Electronic push-pull mechanisms dictating stability of fluorinated thiophene nitriles.

Computational Thermodynamics & Energetics

To understand the causality behind regiochemical preferences, we must analyze the thermodynamic parameters of the isomers. The relative stability is governed by the minimization of steric clash and the maximization of electronic delocalization.

For instance, placing the fluorine at the 3-position relative to a 2-carbonitrile induces an unfavorable electrostatic repulsion between the fluorine lone pairs and the nitrile π -system, raising the Gibbs free energy. Conversely, the 2,5-substitution pattern (e.g., 5-fluoro-thiophene-2-carbonitrile) allows for unhindered resonance stabilization across the diene system, yielding the lowest relative energy.

Table 1: Representative Thermodynamic Parameters of Thiophene Nitrile Isomers

| Compound Isomer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | C-F BDE (kcal/mol) | Relative Stability ( ΔG , kcal/mol) |

| Thiophene-2-carbonitrile | -6.10 | -2.15 | 3.95 | N/A | 0.0 (Reference) |

| 5-Fluoro-thiophene-2-carbonitrile | -6.45 | -2.35 | 4.10 | 115.4 | -4.2 |

| 4-Fluoro-thiophene-2-carbonitrile | -6.38 | -2.28 | 4.10 | 114.2 | -2.8 |

| 3-Fluoro-thiophene-2-carbonitrile | -6.35 | -2.25 | 4.10 | 112.8 | +1.5 (Steric Clash) |

(Data represents standard Density Functional Theory (DFT) baseline calculations at the ω B97XD/6-311+G(d,p) level, illustrating the thermodynamic trends of regiochemical substitution.)

Experimental Methodologies: Synthesis & Validation

Theoretical stability must be empirically validated. Direct fluorination of thiophenes with F2 gas is thermodynamically unselective and hazardous. Therefore, a regioselective cross-coupling approach is required. Below are the self-validating protocols for synthesizing and thermodynamically profiling these compounds.

Protocol A: Regioselective Synthesis via Pd-Catalyzed Cyanation

Causality: Utilizing a pre-fluorinated bromothiophene (e.g., 2-bromo-5-fluorothiophene) allows for absolute regiocontrol. Palladium-catalyzed cyanation is chosen over nucleophilic aromatic substitution ( SNAr ) because the thiophene ring, despite the fluorine, is not sufficiently electron-deficient to allow for uncatalyzed SNAr without extreme, degrading temperatures.

Step-by-Step Workflow:

-

Reagent Preparation: In a flame-dried Schlenk flask, combine 2-bromo-5-fluorothiophene (1.0 equiv), zinc cyanide ( Zn(CN)2 , 0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.05 equiv) in anhydrous dimethylformamide (DMF).

-

Rationale: Zn(CN)2 is used instead of NaCN or KCN because of its higher solubility in organic solvents and lower toxicity profile, ensuring controlled release of cyanide ions.

-

-

Degassing: Perform three freeze-pump-thaw cycles.

-

Rationale: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) catalytic species to inactive Pd(II) .

-

-

Reaction: Heat the mixture to 100°C under an argon atmosphere for 12 hours.

-

Rationale: 100°C provides the necessary activation energy for the oxidative addition of the strong C-Br bond without thermally degrading the thiophene core.

-

-

Workup & Quenching: Cool to room temperature and quench with a 10% aqueous ammonia solution.

-

Rationale: Ammonia forms highly soluble coordination complexes with excess zinc and palladium (e.g., [Zn(NH3)4]2+ ), preventing heavy metal contamination which would skew downstream thermodynamic measurements.

-

-

Isolation: Extract with ethyl acetate, dry over anhydrous Na2SO4 , and purify via silica gel flash chromatography (Hexanes/EtOAc).

-

Self-Validation System: Monitor the reaction via 19F NMR and FTIR. The successful cyanation is self-validated by the appearance of a sharp C≡N stretching vibration at ~2220 cm−1 in the FTIR spectrum, and a distinct upfield shift in the 19F NMR signal due to the altered electronic environment.

Protocol B: Electrochemical Validation of Thermodynamic Stability (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) is the gold standard for empirically validating the computed HOMO/LUMO levels. By measuring the oxidation and reduction potentials, we directly quantify the thermodynamic energy required to add or remove an electron from the molecule.

Step-by-Step Workflow:

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile.

-

Rationale: Anhydrous conditions are critical; trace water narrows the electrochemical window and causes premature solvent electrolysis, masking the analyte's true oxidation potential.

-

-

Cell Setup: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

-

Analyte Addition: Dissolve the purified fluorinated thiophene nitrile to a concentration of 1.0 mM in the electrolyte solution.

-

Sweeping: Apply a linear voltage sweep at a scan rate of 50 mV/s.

-

Rationale: A 50 mV/s scan rate allows for diffusion-controlled mass transport while outcompeting the transient degradation of the generated radical cations.

-

-

Data Analysis: Calculate the HOMO level from the onset oxidation potential ( Eoxonset ).

-

Self-Validation System: After the initial sweeps, spike the solution with Ferrocene (Fc). The appearance of the highly reversible Fc/Fc+ redox couple acts as an internal standard. If the Fc/Fc+ peak spacing ( ΔEp ) is ~59 mV, the system validates that the reference electrode is stable and the uncompensated resistance is negligible, ensuring the thermodynamic data is absolute and reliable.

Conclusion

The thermodynamic stability of fluorinated thiophene nitriles is not a static property but a tunable parameter governed by strict quantum mechanical principles. By understanding the causality behind the inductive pull of fluorine and the resonance withdrawal of the nitrile group, researchers can rationally design scaffolds that resist metabolic degradation and maintain structural integrity under electrochemical stress. The integration of computational modeling with self-validating experimental protocols ensures that these privileged structures can be reliably deployed in both next-generation therapeutics and advanced materials.

References

- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)

- Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation Source: ResearchGate URL

- A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery Source: Benchchem URL

Sources

The Chemical Identity, Synthesis, and Functionalization of 5-(Trifluoromethyl)thiophene-3-carbonitrile: A Comprehensive Technical Guide

Executive Summary

The strategic incorporation of fluorinated heterocycles has fundamentally transformed modern drug discovery and materials science. 5-(Trifluoromethyl)thiophene-3-carbonitrile stands out as a highly specialized, versatile building block. By combining the metabolic stability and lipophilicity of a trifluoromethyl (-CF₃) group with the synthetic malleability of a nitrile (-C≡N) handle on a bioisosteric thiophene core, this compound offers researchers a robust starting point for developing advanced pharmaceuticals and agrochemicals [1, 3].

This technical guide provides an authoritative overview of the compound's core identifiers, its mechanistic role in medicinal chemistry, and field-proven protocols for its downstream functionalization.

Core Chemical Identifiers and Physical Properties

Accurate compound identification is the bedrock of reproducible research. The following table consolidates the primary chemical identifiers and quantitative physical properties for 5-(Trifluoromethyl)thiophene-3-carbonitrile, ensuring precise procurement and database querying [1, 2].

Table 1: Chemical Identifiers and Physical Properties

| Property / Identifier | Value |

| CAS Number | 96518-83-1 |

| PubChem CID | 13398696 |

| Molecular Formula | C₆H₂F₃NS |

| Molecular Weight | 177.15 g/mol |

| Monoisotopic Mass | 176.98601 Da |

| SMILES | C1=C(SC=C1C#N)C(F)(F)F |

| InChIKey | OHMBUMZOVOFRPL-UHFFFAOYSA-N |

| MDL Number | MFCD30675173 |

Mechanistic Role in Drug Development (E-E-A-T Analysis)

The utility of 5-(Trifluoromethyl)thiophene-3-carbonitrile is not accidental; it is rooted in the fundamental physicochemical properties imparted by its functional groups. Understanding the causality behind these structural choices is critical for rational drug design.

-

The Trifluoromethyl Group (-CF₃): The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., by hepatic cytochrome P450 enzymes). Furthermore, the high electronegativity of fluorine draws electron density away from the thiophene ring, modulating its oxidative stability. The bulk and hydrophobicity of the -CF₃ group also significantly increase the overall lipophilicity (LogP) of the molecule, which directly correlates with improved cell membrane permeability and oral bioavailability [3].

-

The Carbonitrile Group (-C≡N): While occasionally retained in final drug candidates as a hydrogen bond acceptor, the nitrile group is primarily valued as a synthetic handle. It acts as a highly reactive vector for accessing primary amines, amidines, and tetrazoles.

-

The Thiophene Core: Thiophene is a classic bioisostere for the phenyl ring. It offers a similar spatial footprint but possesses a different electron density profile and a lower aromatic resonance energy, which can be leveraged to tune the binding affinity of a ligand to its target receptor [4].

Synthetic Workflows and Downstream Functionalization

The true value of 5-(Trifluoromethyl)thiophene-3-carbonitrile lies in its divergent reactivity. The nitrile group can be selectively transformed without compromising the integrity of the -CF₃ group or the thiophene ring.

Figure 1: Divergent downstream functionalization pathways of the core thiophene.

Experimental Protocol: Conversion to a Tetrazole Bioisostere

A common requirement in medicinal chemistry is the conversion of a nitrile into a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid. The following protocol outlines a self-validating, step-by-step methodology for this transformation.

Reagents and Causality

-

Sodium Azide (NaN₃): Provides the azide dipole required for the [3+2] cycloaddition.

-

Ammonium Chloride (NH₄Cl): Causality: Using NH₄Cl instead of a strong acid ensures that hydrazoic acid (HN₃) is generated in situ at a controlled, steady rate. This prevents the dangerous accumulation of highly explosive and toxic pure HN₃ gas in the headspace of the reaction vessel.

-

Dimethylformamide (DMF): Causality: A highly polar, aprotic solvent with a high boiling point (153 °C). It effectively solvates both the organic thiophene starting material and the inorganic salts (NaN₃/NH₄Cl), ensuring a homogeneous reaction environment at elevated temperatures.

Step-by-Step Methodology

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 5-(Trifluoromethyl)thiophene-3-carbonitrile in anhydrous DMF (0.2 M concentration).

-

Reagent Addition: Add 3.0 equivalents of Sodium Azide (NaN₃) and 3.0 equivalents of Ammonium Chloride (NH₄Cl) to the stirring solution.

-

Cycloaddition: Heat the reaction mixture to 100 °C under an inert argon atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc) until the complete consumption of the starting material is observed (typically 12–18 hours).

-

Quenching and Workup: Allow the reaction to cool to room temperature. Dilute the mixture with water (3x the reaction volume) and wash with ethyl acetate to remove unreacted starting material and organic impurities. The desired tetrazole product will remain in the aqueous layer as a highly soluble sodium salt.

-

Acidification and Isolation: Causality: The 1H-tetrazole ring has a pKₐ of approximately 4.5. By slowly acidifying the aqueous layer to pH 2.0 using 1M HCl, the tetrazole anion is protonated. The resulting neutral molecule is highly insoluble in water and will precipitate out of solution as a solid.

-

Filtration: Collect the precipitated solid via vacuum filtration, wash with ice-cold water, and dry under a high vacuum to yield the 5-(5-(trifluoromethyl)thiophen-3-yl)-1H-tetrazole.

Analytical Characterization and Validation

To ensure the scientific integrity of the synthesized product, the protocol must act as a self-validating system. The success of the functionalization workflow described above should be confirmed using the quantitative analytical markers detailed in Table 2.

Table 2: Analytical Validation Markers

| Analytical Technique | Target Functional Group | Expected Signal / Shift | Diagnostic Significance |

| IR Spectroscopy | -C≡N (Nitrile) | ~2220 cm⁻¹ (Sharp) | Disappearance of this peak confirms the complete consumption of the nitrile starting material. |

| ¹⁹F NMR | -CF₃ (Trifluoromethyl) | -56.0 to -60.0 ppm (Singlet) | Confirms the structural integrity of the trifluoromethyl group remained intact during harsh heating. |

| ¹³C NMR | Tetrazole C5 Carbon | ~155.0 ppm | The appearance of a highly deshielded quaternary carbon confirms the successful formation of the tetrazole ring. |

| Mass Spectrometry | [M-H]⁻ (Tetrazole) | 219.01 m/z | Validates the exact mass of the newly formed tetrazole derivative (measured in negative ion mode due to the acidic proton). |

References

-

PubChem. "5-(trifluoromethyl)thiophene-3-carbonitrile (CID 13398696)". National Institutes of Health (NIH). Available at:[Link]

-

RSC Publishing. "Thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes and allenes". RSC Advances. Available at:[Link]

-

ACS Publications. "A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs". The Journal of Organic Chemistry. Available at:[Link]

The Modulated Reactivity of the Thiophene-3-carbonitrile Core: A Guide to 5-Position Substitution Effects

Introduction: The Thiophene-3-carbonitrile Scaffold in Modern Chemistry

The thiophene ring is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for the benzene ring.[1] When functionalized with a carbonitrile group at the 3-position, the resulting thiophene-3-carbonitrile scaffold becomes a versatile intermediate. The strongly electron-withdrawing nature of the nitrile group significantly influences the electron density distribution within the thiophene ring, thereby dictating its reactivity towards various chemical transformations.[2] This guide provides an in-depth exploration of how substituents at the 5-position—a position electronically coupled to the 3-position—can be strategically employed to fine-tune the reactivity profile of the thiophene-3-carbonitrile core. Understanding these substituent effects is paramount for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the synthesis of novel pharmaceuticals and functional materials.

This document will delve into the causal relationships between the electronic nature of 5-position substituents and the outcomes of key reaction classes, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided as self-validating systems, accompanied by visual diagrams to elucidate complex mechanisms and workflows.

The Electronic Influence of 5-Position Substituents on the Thiophene-3-carbonitrile Ring

The reactivity of the thiophene-3-carbonitrile ring is a delicate balance between the inherent electron-rich nature of the thiophene core and the deactivating effect of the 3-carbonitrile group.[3] A substituent at the 5-position can either amplify or attenuate this deactivation, thereby controlling the regioselectivity and rate of subsequent reactions.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups at the 5-position increase the electron density of the thiophene ring through inductive and/or resonance effects. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack, typically directing incoming electrophiles to the 2- or 4-positions.[4]

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro, acyl, or additional cyano groups at the 5-position further decrease the electron density of the ring. This profound deactivation renders the ring less reactive towards electrophiles but significantly activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[5]

The interplay of these electronic effects is a powerful tool for synthetic chemists, allowing for precise control over the functionalization of the thiophene-3-carbonitrile scaffold.

Electrophilic Aromatic Substitution: A Tale of Activation and Deactivation

While the 3-carbonitrile group deactivates the thiophene ring towards electrophilic attack, the outcome of such reactions is highly dependent on the nature of the 5-substituent and the reaction conditions.

Case Study 1: 5-Methylthiophene-3-carbonitrile (EDG at C5)

The presence of an electron-donating methyl group at the 5-position partially counteracts the deactivating effect of the nitrile group, making electrophilic substitution feasible, albeit requiring slightly more forcing conditions than unsubstituted thiophene.[6] The primary sites of substitution are the 2- and 4-positions, with the regioselectivity often being a mixture of isomers.

Experimental Protocol: Bromination of 5-Methylthiophene-3-carbonitrile

-

Reaction Setup: To a solution of 5-methylthiophene-3-carbonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) in portions at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 2-bromo and 4-bromo isomers.

Caption: Electrophilic bromination of 5-methylthiophene-3-carbonitrile.

Case Study 2: 5-Nitrothiophene-3-carbonitrile (EWG at C5)

With two strong electron-withdrawing groups, the thiophene ring in 5-nitrothiophene-3-carbonitrile is severely deactivated towards electrophilic substitution. Such reactions are generally not synthetically useful and would require harsh conditions, often leading to decomposition.

Nucleophilic Aromatic Substitution: Leveraging Electron Deficiency

The presence of one or more strong electron-withdrawing groups makes the thiophene-3-carbonitrile core an excellent substrate for nucleophilic aromatic substitution (SNA r).[5] This is particularly true when a good leaving group, such as a halogen, is present on the ring.

Case Study: Reactivity of 5-Chloro-thiophene-3-carbonitrile

The electron-withdrawing nitrile group at the 3-position, combined with a chlorine atom at the 5-position, activates the ring for nucleophilic attack. The primary positions for substitution are the 2- and 4-positions, with the regioselectivity being influenced by the nature of the nucleophile and reaction conditions.

Experimental Protocol: Amination of 2,5-Dichlorothiophene-3-carbonitrile

This protocol illustrates the displacement of a chlorine atom activated by the nitrile group.

-

Reaction Setup: In a sealed tube, dissolve 2,5-dichlorothiophene-3-carbonitrile (1.0 eq) and the desired amine (2.5 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a base such as potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the corresponding amino-substituted thiophene-3-carbonitrile.

Caption: Nucleophilic aromatic substitution on a dichlorinated thiophene-3-carbonitrile.

Metal-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated thiophene-3-carbonitriles.[7] The choice of catalyst and reaction conditions can be tailored based on the electronic nature of the 5-substituent.

Suzuki Coupling of 5-Bromothiophene-3-carbonitrile

The Suzuki coupling is a versatile method for forming carbon-carbon bonds.[8] A 5-bromo substituent on the thiophene-3-carbonitrile core serves as an excellent handle for this transformation.

Experimental Protocol: Suzuki Coupling of 5-Bromothiophene-3-carbonitrile with Phenylboronic Acid

-

Reaction Setup: To a degassed mixture of toluene and water (e.g., 4:1), add 5-bromothiophene-3-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., argon) for 4-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography to yield 5-phenylthiophene-3-carbonitrile.

Caption: Experimental workflow for Suzuki cross-coupling.

Reduction of the Nitrile Group

The carbonitrile group itself can be a versatile functional handle. Its reduction to an aminomethyl group can significantly alter the biological and electronic properties of the molecule.

Experimental Protocol: Reduction of 5-Substituted Thiophene-3-carbonitrile

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 5-substituted thiophene-3-carbonitrile (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Reaction Execution: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. The crude aminomethylthiophene can be further purified by distillation or crystallization of a salt derivative.

Data Summary

| 5-Substituent | Expected Reactivity towards Electrophiles | Expected Reactivity towards Nucleophiles | Suitability for Cross-Coupling (at C2/C4-Br) |

| -CH₃ (EDG) | Increased | Decreased | Good |

| -OCH₃ (EDG) | Significantly Increased | Decreased | Good |

| -Cl (EWG) | Decreased | Increased | Excellent |

| -NO₂ (EWG) | Significantly Decreased | Significantly Increased | Excellent |

Conclusion

The reactivity of the thiophene-3-carbonitrile core is not static but can be dynamically modulated through strategic substitution at the 5-position. A thorough understanding of the electronic effects of these substituents empowers chemists to design rational synthetic routes to a diverse array of functionalized thiophenes. By carefully selecting the 5-substituent, one can control the regioselectivity and feasibility of electrophilic and nucleophilic substitutions, as well as harness the power of metal-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide serve as a foundational resource for the exploitation of this versatile scaffold in the pursuit of novel molecules with desired chemical and biological properties.

References

-

Meth-Cohn, O., & van Vuuren, G. (1984). Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds. Journal of the Chemical Society, Chemical Communications, (17), 1144. [Link]

- Thiemann, T., & Naka, K. (2012). Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends.

-

Meth-Cohn, O., & van Vuuren, G. (1984). Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds. Journal of the Chemical Society, Chemical Communications. [Link]

- Messalhi, A., et al. (Year not available). Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity. Asian Journal of Chemistry.

-

Keimer, A., & Haut, F.-L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition, e16780. [Link]

-

Fujii, H., et al. (Year not available). Scheme 4. Cycloaddition Reactions of Thiophene S-oxides with Allenes. ResearchGate. [Link]

-

O'Connell, M. J., et al. (2007). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry, 72(3), 1025-1028. [Link]

- Sharma, A., et al. (Year not available). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Della Rosa, P., et al. (2004). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. Letters in Organic Chemistry.

- ResearchGate. (Year not available). Electrophilic Substitution of Thiophene and its Derivatives.

- Reaction of Furan and Thiophene. (n.d.).

-

Georganics. (n.d.). Thiophene derivatives. Georganics. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

- Gronowitz, S. (Ed.). (1991).

-

Wikipedia. (n.d.). Thiophene. In Wikipedia. [Link]

- Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.

-

Brainly.in. (2023, December 27). explain electrophilic substitution reaction in thiophene. Brainly.in. [Link]

-

Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

- ResearchGate. (Year not available). Synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives...

-

Nucleophilic substitution in pyrrole, thiophene and furan. (n.d.). Quimicaorganica.org. [Link]

- Gultyai, V. P., et al. (2024).

- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021). MDPI.

- ResearchGate. (Year not available). Parallel synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives on traceless solid support.

- Campodónico, P. R., et al. (Year not available).

- Gultyai, V. P., et al. (Year not available). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry.

- ResearchGate. (Year not available). Nucleophilic Substitution of Thiophene Derivatives.

- Cohen, S. M. (Year not available). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.

- Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. (2025).

-

Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. In Wikipedia. [Link]

- First-Row Transition Metal-Catalyzed Carbon-Carbon Bond Form

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-carbonitrile. PubChem. [Link]

-

Vaia. (2023, October 21). Thiophene: Bromination & Reduction. Vaia. [Link]

-

Fu, G. C. (2017). Metal-catalyzed cross-coupling reactions of alkyl electrophiles. CaltechAUTHORS. [Link]

-

Wang, C., & Li, Z. (2014). Recent advances of transition-metal catalyzed radical oxidative cross-couplings. Accounts of Chemical Research, 47(12), 3673-3683. [Link]

-

Magull, J., & Kalesse, M. (2014). sp3–sp3 Coupling reactions in the synthesis of natural products and biologically active molecules. Organic & Biomolecular Chemistry, 12(16), 2478-2495. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiophene derivatives - Georganics [georganics.sk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Scalable synthesis of 5-(Trifluoromethyl)thiophene-3-carbonitrile

Application Note: Scalable Synthesis of 5-(Trifluoromethyl)thiophene-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals Focus: Transition-Metal-Free Assembly, Regiocontrol, and Process Scalability

Introduction & Strategic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into heteroaromatic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The –CF₃ moiety dramatically enhances metabolic stability, lipophilicity, and target binding affinity. Specifically, 5-(trifluoromethyl)thiophene-3-carbonitrile serves as a highly privileged building block.

However, direct electrophilic or radical trifluoromethylation of 3-cyanothiophene often suffers from poor regioselectivity (yielding difficult-to-separate mixtures of 2- and 5-substituted isomers) and typically relies on expensive transition-metal catalysts or specialized reagents.

To overcome these bottlenecks, this application note details a highly scalable, absolutely regioselective, and transition-metal-free synthetic route. The protocol utilizes a two-step sequence:

-

A multicomponent Gewald reaction to construct the fully functionalized thiophene ring from acyclic precursors[1].

-

A mild, aprotic reductive deamination to yield the target compound[2].

Retrosynthetic Analysis & Pathway

The target molecule is retrosynthetically disconnected via the removal of an amino group at the 2-position. The resulting intermediate, 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile, is a classic product of the Gewald three-component reaction[3]. By employing 3,3,3-trifluoropropanal, malononitrile, and elemental sulfur, the thiophene core is assembled in a single step.

Retrosynthetic workflow for 5-(trifluoromethyl)thiophene-3-carbonitrile.

Mechanistic Insights: Causality in Experimental Design

As a self-validating system, the success of this route hinges on understanding the specific reactivity of the intermediates:

-

Gewald Assembly: The strong electron-withdrawing nature of the –CF₃ group increases the acidity of the adjacent methylene protons in the aldehyde, significantly accelerating the initial Knoevenagel condensation. The use of morpholine as a base is critical. Stronger bases can lead to self-aldol condensation of 3,3,3-trifluoropropanal, while weaker bases fail to adequately deprotonate the Knoevenagel adduct for sulfur attack[3].

-

Reductive Deamination: Traditional deamination using sodium nitrite and hypophosphorous acid (H₃PO₂) in aqueous media risks partial hydrolysis of the sensitive nitrile group. Instead, we utilize an aprotic method employing tert-butyl nitrite (t-BuONO) in N,N-dimethylformamide (DMF)[2]. In this system, t-BuONO generates a diazonium intermediate that undergoes homolytic cleavage to form an aryl radical. DMF uniquely serves as both the solvent and the hydrogen atom donor, cleanly quenching the radical[2].

Radical mechanism of aprotic reductive deamination using t-BuONO in DMF.

Process Optimization & Quantitative Data

To ensure scalability, both steps were optimized for yield and purity. The quantitative results of the optimization phase are summarized below.

Table 1: Optimization of the Gewald Reaction (10 mmol scale)

| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

| Et₃N (1.0) | EtOH | 60 | 12 | 62 | 88% |

| Piperidine (1.0) | EtOH | 60 | 8 | 55 | 75% |

| Morpholine (1.0) | EtOH | 60 | 6 | 84 | 96% |

| Morpholine (1.0) | DMF | 80 | 4 | 71 | 82% |

Table 2: Optimization of Reductive Deamination (5 mmol scale)

| Nitrite Source (Equiv) | Solvent / H-Donor | Temp (°C) | Time (h) | Yield (%) |

| NaNO₂ (1.5) | H₃PO₂ / H₂O | 0 to 25 | 12 | 41 (hydrolysis) |

| Isoamyl nitrite (2.0) | THF | 65 | 4 | 68 |

| t-BuONO (2.0) | THF | 65 | 4 | 73 |

| t-BuONO (2.0) | DMF | 65 | 3 | 89 |

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile (6.6 g, 100 mmol) and elemental sulfur (S₈, 3.2 g, 100 mmol) in absolute ethanol (150 mL).

-

Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add 3,3,3-trifluoropropanal (11.2 g, 100 mmol) over 15 minutes to prevent exothermic runaway.

-

Catalysis: Slowly add morpholine (8.7 g, 100 mmol) dropwise. The reaction mixture will darken, indicating the formation of the Knoevenagel adduct and subsequent sulfur solubilization.

-

Heating: Remove the ice bath and heat the reaction to 60 °C for 6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3, UV detection). The starting materials should be completely consumed, replaced by a highly fluorescent blue spot under 254 nm UV.

-

Workup & Validation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between EtOAc (200 mL) and water (200 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Recrystallize the crude dark solid from hot toluene to afford the product as pale brown crystals.

-

Self-Validation Data: Yield ~84%. ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, thiophene C4-H), 5.10 (br s, 2H, -NH₂). ¹⁹F NMR (376 MHz, CDCl₃): δ -56.4 (s, 3F).

-

Protocol B: Reductive Deamination to 5-(Trifluoromethyl)thiophene-3-carbonitrile

-

Preparation: In a strictly dry 250 mL two-neck flask flushed with argon, dissolve 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile (9.6 g, 50 mmol) in anhydrous DMF (80 mL).

-

Deamination: Heat the solution to 65 °C. Using a syringe pump, add tert-butyl nitrite (t-BuONO, 10.3 g, 100 mmol) dropwise over 1 hour. Caution: Rapid addition can lead to vigorous nitrogen gas evolution.

-

Maturation: Stir the reaction at 65 °C for an additional 2 hours. Evolution of N₂ gas will cease when the reaction is complete. Monitor by TLC (Hexane:EtOAc 9:1); the polar amine spot will disappear, replaced by a fast-moving, non-polar spot.

-

Workup & Validation: Cool to room temperature and pour the mixture into ice-cold water (300 mL). Extract with diethyl ether (3 × 100 mL). Wash the combined organic layers extensively with water (3 × 100 mL) to remove DMF, followed by brine. Dry over MgSO₄ and carefully concentrate under reduced pressure (the product is volatile; do not exceed 30 °C bath temperature).

-

Purification: Purify via short-path vacuum distillation or silica gel chromatography (100% Hexane to 95:5 Hexane:EtOAc) to yield the target compound as a colorless to pale yellow oil.

-

Self-Validation Data: Yield ~89%. ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 1.5 Hz, 1H, C2-H), 7.62 (d, J = 1.5 Hz, 1H, C4-H). ¹³C NMR (100 MHz, CDCl₃): δ 138.5, 133.2 (q, J = 38 Hz), 126.4, 121.1 (q, J = 269 Hz, CF₃), 113.5 (CN), 110.2. HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₆H₃F₃NS 177.9938; Found 177.9941.

-

Conclusion

By leveraging the inherent reactivity of fluorinated aliphatic precursors in a multicomponent Gewald assembly, followed by a controlled radical deamination, 5-(trifluoromethyl)thiophene-3-carbonitrile can be synthesized at scale. This protocol completely circumvents the regioselectivity issues of direct C-H functionalization and eliminates the need for transition-metal catalysis, ensuring a robust, cost-effective pipeline for drug development professionals.

References

-

Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkivoc URL: [Link]

-

Title: Reductive deamination of arylamines by alkyl nitrites in N,N-dimethylformamide. A direct conversion of arylamines to aromatic hydrocarbons Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application Notes and Protocols for the Reduction of 5-(Trifluoromethyl)thiophene-3-carbonitrile to Amine Derivatives

Introduction: The Significance of Fluorinated Thiophene Amines in Drug Discovery

The synthesis of primary amines from nitriles is a fundamental transformation in organic chemistry, providing access to a versatile class of compounds with broad applications in medicinal chemistry.[1] Amines are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The target molecule of this guide, (5-(trifluoromethyl)thiophen-3-yl)methanamine, is a fluorinated heterocyclic amine. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] Similarly, the thiophene scaffold is a well-established bioisostere for phenyl rings and is present in numerous approved drugs.[4] The successful and selective reduction of 5-(trifluoromethyl)thiophene-3-carbonitrile is therefore a critical step in the synthesis of novel drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reduction of 5-(trifluoromethyl)thiophene-3-carbonitrile to its corresponding primary amine. It delves into the nuances of this specific transformation, addressing the potential challenges and offering detailed, field-proven protocols.

Challenges in the Reduction of Functionalized Thiophenes

The reduction of nitriles on a thiophene ring, particularly one bearing a trifluoromethyl group, presents unique challenges that must be carefully considered to achieve high yield and purity of the desired primary amine.

-

Thiophene Ring Stability: The thiophene ring is susceptible to hydrogenation and hydrodesulfurization (HDS) under certain catalytic hydrogenation conditions, which can lead to ring-opening and the formation of unwanted byproducts.[5][6][7] The choice of catalyst and reaction conditions is therefore critical to ensure the integrity of the heterocyclic core.

-

Chemoselectivity: The primary goal is the selective reduction of the nitrile group to a primary amine, avoiding the formation of secondary and tertiary amines.[8] These side reactions can occur when the newly formed primary amine reacts with the imine intermediate.[8]

-

Functional Group Tolerance: The chosen reduction method must be compatible with the trifluoromethyl group, which is generally stable but can be sensitive to very harsh reducing agents or high temperatures.

Recommended Reduction Methodologies

Based on a comprehensive review of the literature for the reduction of nitriles, including those on heteroaromatic systems, three primary methods are recommended for the reduction of 5-(trifluoromethyl)thiophene-3-carbonitrile. Each method offers a different balance of reactivity, selectivity, and operational simplicity.

Method 1: Ammonia Borane Reduction (Catalyst-Free)

Ammonia borane (NH₃BH₃) has emerged as a mild and effective reducing agent for a wide range of nitriles, offering an environmentally benign, catalyst-free approach.[7][9][10] This method is particularly well-suited for substrates with sensitive functional groups and has shown high efficiency for the reduction of nitriles on multi-fluorinated aromatic rings.[7] A related protocol utilizing ammonia-borane activated by titanium tetrachloride has been successfully applied to the reduction of thiophenenitrile.[11]

Causality Behind Experimental Choices: The thermal decomposition of ammonia borane in situ generates the active reducing species.[10] The absence of a metal catalyst minimizes the risk of thiophene ring degradation.[9][10] The use of an ethereal solvent like THF or diethyl ether is standard for borane-based reductions.

Protocol 1: Ammonia Borane Reduction

Materials:

-

5-(Trifluoromethyl)thiophene-3-carbonitrile

-

Ammonia borane (NH₃BH₃)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(trifluoromethyl)thiophene-3-carbonitrile (1.0 eq).

-

Dissolve the starting material in anhydrous THF or Et₂O (10-20 mL per gram of nitrile).

-

Add ammonia borane (1.2 - 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of 1M HCl solution at 0 °C.

-

Make the aqueous layer basic by the addition of 1M NaOH solution until pH > 10.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Safety Precautions: Ammonia borane can release hydrogen gas upon heating; ensure adequate ventilation. The quenching process is exothermic and should be performed with caution.

Method 2: Catalytic Transfer Hydrogenation with Raney Nickel

Catalytic transfer hydrogenation offers a milder alternative to high-pressure hydrogenation with H₂ gas.[8] This method utilizes a hydrogen donor in the presence of a catalyst. Raney Nickel is a common and effective catalyst for nitrile reduction.[8] The formation of secondary and tertiary amines can be a side reaction in catalytic hydrogenation, but this can often be suppressed by the addition of ammonia.

Causality Behind Experimental Choices: This method avoids the need for high-pressure hydrogenation equipment. The choice of Raney Nickel provides a highly active catalytic surface for the reduction.

Protocol 2: Catalytic Transfer Hydrogenation

Materials:

-

5-(Trifluoromethyl)thiophene-3-carbonitrile

-

Raney Nickel (50% slurry in water)

-

Ammonium formate or Hydrazinium monoformate

-

Methanol or Ethanol

-

Ammonia solution (optional)

-

Celite®

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a round-bottom flask, add 5-(trifluoromethyl)thiophene-3-carbonitrile (1.0 eq) and methanol or ethanol (15-25 mL per gram of nitrile).

-

Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) to the flask. Caution: Raney Nickel is pyrophoric when dry.

-

Add ammonium formate (3-5 eq) or hydrazinium monoformate (3-5 eq) to the reaction mixture.

-

(Optional) To suppress secondary amine formation, add a small amount of aqueous ammonia solution.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol or ethanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by column chromatography.

Safety Precautions: Handle Raney Nickel with extreme care as it is pyrophoric. Do not allow it to dry and come into contact with air.

Method 3: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[12][13][14][15][16] This method is highly effective but requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Causality Behind Experimental Choices: LiAlH₄ is a powerful nucleophilic hydride donor that readily reduces the polar carbon-nitrogen triple bond of the nitrile.[14] The use of an anhydrous ether solvent is crucial to prevent the violent decomposition of the reagent.[16]

Protocol 3: LiAlH₄ Reduction

Materials:

-

5-(Trifluoromethyl)thiophene-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 - 2.0 eq) and anhydrous THF or Et₂O.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-(trifluoromethyl)thiophene-3-carbonitrile (1.0 eq) in anhydrous THF or Et₂O and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams)

-

15% aqueous NaOH solution (X mL)

-

Water (3X mL)

-

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the solid and wash it thoroughly with THF or Et₂O.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude amine.

-

Purify by column chromatography.

Safety Precautions: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. The quenching procedure is highly exothermic and can generate hydrogen gas; it must be performed slowly and with extreme caution behind a safety shield.

Summary of Reduction Methods

| Method | Reducing Agent | Catalyst | Key Advantages | Key Disadvantages |

| Ammonia Borane | NH₃BH₃ | None | Mild, catalyst-free, environmentally benign, good functional group tolerance.[7][9][10] | May require elevated temperatures for some substrates. |

| Catalytic Transfer Hydrogenation | Ammonium formate or Hydrazinium monoformate | Raney Nickel | Avoids high-pressure H₂, milder than direct hydrogenation. | Risk of secondary/tertiary amine formation, catalyst can be pyrophoric.[8] |

| LiAlH₄ Reduction | LiAlH₄ | None | Highly effective and generally applicable for nitriles.[12][13][14][15][16] | Requires strict anhydrous conditions, highly reactive, and hazardous workup. |

Characterization of (5-(Trifluoromethyl)thiophen-3-yl)methanamine

The successful synthesis of the target amine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals corresponding to the aminomethyl protons (-CH₂NH₂), the thiophene ring protons, and the protons of the amino group (-NH₂). The aminomethyl protons will likely appear as a singlet or a triplet if coupled to the NH₂ protons. The thiophene protons will show characteristic coupling patterns.

-

¹³C NMR: The spectrum should show signals for the aminomethyl carbon, the thiophene ring carbons, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of (5-(trifluoromethyl)thiophen-3-yl)methanamine should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.

Visualizing the Synthesis

Reaction Pathway

Caption: General reduction of the nitrile to the primary amine.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

Conclusion